Melting Point Differentiation from a Key Regioisomer
The solid-state properties of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole are distinct from its 5-chloromethyl regioisomer (CAS 109544-39-0), providing a simple but critical quality control and formulation parameter. The target compound has a reported melting point of 90-92 °C , while the regioisomer 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is frequently listed with a melting point that is either unreported or not readily available in standard reference data [1]. This quantifiable difference in a fundamental physical constant enables rapid identity verification and purity assessment.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 90-92 °C |
| Comparator Or Baseline | 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole (CAS 109544-39-0) |
| Quantified Difference | Target compound: 90-92 °C; Comparator: Data not available/not consistently reported |
| Conditions | Solid-state measurement, standard laboratory conditions |
Why This Matters
A well-defined melting point is essential for confirming compound identity, assessing batch-to-batch consistency, and ensuring purity, which directly impacts the reliability of downstream chemical reactions.
- [1] ChemSrc. 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole Properties. ChemSrc, 2021. View Source
